N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride
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Overview
Description
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a guanidine group attached to a phenyl ring, which is further connected to a propoxy chain bearing a dichlorothiophene moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride typically involves multiple steps:
Formation of the Propoxy Chain: The initial step involves the reaction of 2,5-dichlorothiophene with a suitable alkylating agent to form the propoxy chain.
Attachment to the Phenyl Ring: The propoxy chain is then attached to a phenyl ring through an etherification reaction.
Introduction of the Guanidine Group:
Formation of the Hydrochloride Salt: The compound is then converted to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride involves its interaction with specific molecular targets. The guanidine group is known to interact with various enzymes and receptors, potentially modulating their activity. The dichlorothiophene moiety may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine: The non-hydrochloride form of the compound.
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}thiourea: A structurally similar compound with a thiourea group instead of guanidine.
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}urea: Another similar compound with a urea group.
Uniqueness
N-{2-[3-(2,5-dichlorothiophen-3-yl)propoxy]phenyl}guanidine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the guanidine group enhances its potential interactions with biological targets, while the dichlorothiophene moiety provides additional stability and specificity.
Properties
CAS No. |
2731009-86-0 |
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Molecular Formula |
C14H16Cl3N3OS |
Molecular Weight |
380.7 |
Purity |
95 |
Origin of Product |
United States |
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